molecular formula C16H12S4Si B1593717 Tetrathiophen-2-ylsilane CAS No. 17940-73-7

Tetrathiophen-2-ylsilane

Cat. No.: B1593717
CAS No.: 17940-73-7
M. Wt: 360.6 g/mol
InChI Key: OWLWDIZUKIURIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Contemporary Chemical Science

The contemporary significance of tetrathiophen-2-ylsilane stems from its role as a building block in materials science. aprcomposites.com.au Organic-inorganic hybrid materials, like those derived from organosilane-thiophenes, are at the forefront of developing new technologies. researchgate.net The incorporation of the thiophene (B33073) moiety, a sulfur-containing aromatic heterocycle, imparts specific electronic characteristics. Thiophene-based materials are known for their electron-rich nature, which is beneficial for applications in organic electronics. uni-muenchen.de

The silicon atom at the core of this compound provides a versatile scaffold. The tetrahedral arrangement of the thiophene rings around the silicon atom can lead to three-dimensional molecular architectures. This is in contrast to the more common linear or planar structures of many organic semiconductors. This unique spatial arrangement can influence how the molecules pack in the solid state, which in turn affects the material's bulk properties, such as charge transport.

Recent research has highlighted the potential of silane-bridged thiophene-containing molecules in the field of singlet fission. nrel.govacs.org Singlet fission is a process where a single photon absorption leads to the generation of two excited states (triplets), which could potentially double the efficiency of solar cells. nrel.gov The specific electronic properties of the thiophene rings, combined with the structural motif provided by the central silicon atom, make these systems promising candidates for such applications. acs.org

Evolution of Research Perspectives on Organosilane-Thiophene Systems

The study of organosilane-thiophene systems has evolved considerably over the years. Initially, research in organosilicon chemistry was often focused on the synthesis and basic characterization of new compounds. Early work on thiophene-containing silanes likely centered on establishing synthetic routes and understanding their fundamental chemical reactivity.

A key synthetic method for forming carbon-silicon bonds is the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a silicon halide. In the context of this compound, this would involve the reaction of 2-lithiothiophene or 2-thienylmagnesium bromide with silicon tetrachloride.

Over time, the focus of research has shifted from simple synthesis to the exploration of the functional properties of these materials. This shift was driven by the growing demand for new materials for electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). uni-muenchen.de

Researchers began to investigate how the properties of organosilane-thiophene systems could be tuned by modifying their molecular structure. This includes changing the number of thiophene units, introducing different substituents on the thiophene rings, and altering the nature of the silicon-based linker. For example, studies on oligothiophenes and polythiophenes have shown that the electronic and optical properties are highly dependent on the length of the conjugated system.

More recently, the field has moved towards the rational design of complex molecular architectures with specific functionalities. The synthesis of molecules like silane-bridged thienotetracene dimers for singlet fission research is a testament to this evolution. nrel.govacs.org In these systems, the silicon atom acts as a bridge to control the distance and orientation between two chromophores, which is crucial for efficient singlet fission. acs.org This level of molecular engineering requires a deep understanding of the structure-property relationships in organosilane-thiophene systems, which has been built up over decades of research.

The development of advanced characterization techniques has also played a crucial role in the evolution of this field. Techniques such as X-ray crystallography provide detailed information about the three-dimensional structure of these molecules in the solid state. acs.org Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, are used to probe their electronic and optical properties. Solid-state NMR can also provide valuable insights into the structure and dynamics of these materials. routledge.com

Chemical and Physical Properties of this compound

The properties of this compound are dictated by its unique molecular structure, combining a central silicon atom with four thiophene rings.

PropertyValue
CAS Number 17940-73-7
Molecular Formula C16H12S4Si
Molecular Weight 360.61 g/mol

Data sourced from multiple chemical suppliers. chemicalbook.comhairuichem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrathiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12S4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLWDIZUKIURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)[Si](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12S4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305244
Record name tetrathiophen-2-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17940-73-7
Record name Silane, tetra-2-thienyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrathiophen-2-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for Tetrathiophen 2 Ylsilane

Established Synthetic Pathways for Thiophene-Substituted Silanes

The primary and most established method for synthesizing tetra-aryl silanes, including tetrathiophen-2-ylsilane, involves the reaction of a silicon tetrahalide, most commonly tetrachlorosilane (B154696) (SiCl₄), with an organometallic reagent derived from the corresponding aryl group. gelest.comwikipedia.org In the case of this compound, this involves the generation of a 2-thienyl nucleophile.

Two main types of organometallic reagents are typically employed for this purpose:

Organolithium Reagents: 2-Lithiothiophene can be prepared by the deprotonation of thiophene (B33073) with a strong base like n-butyllithium or through a metal-halogen exchange from a halothiophene, such as 2-bromothiophene, with an organolithium reagent. nih.govresearchgate.net The resulting 2-lithiothiophene is then reacted with tetrachlorosilane. The stoichiometry of the reaction is crucial, with four equivalents of the organolithium reagent required for the complete substitution of the chlorine atoms on the silicon center.

Grignard Reagents: 2-Thienylmagnesium halides, prepared by the reaction of a 2-halothiophene with magnesium metal, are also effective nucleophiles for this transformation. nih.govgoogle.com The Grignard reagent is subsequently added to tetrachlorosilane to yield the desired product. The choice between organolithium and Grignard reagents can depend on factors such as the availability of starting materials, desired reaction conditions, and tolerance of other functional groups.

Historically, the Wurtz-Fittig reaction, involving the coupling of an aryl halide, a chlorosilane, and a metal like sodium, was an early method for preparing arylsilanes. scholaris.ca However, this method is often less selective and has been largely superseded by the more predictable organolithium and Grignard approaches.

A general representation of the synthesis is shown below:

General Reaction Scheme:

4 C₄H₃S-M + SiCl₄ → (C₄H₃S)₄Si + 4 MCl

Where M = Li or MgX (X = Br, Cl)

Novel Approaches in the Preparation of this compound

While traditional organometallic routes are reliable, modern synthetic chemistry continually seeks more efficient, sustainable, and versatile methods.

Recent advancements in cross-coupling reactions offer potential alternative pathways to this compound, although specific applications to this exact molecule are not yet prevalent in the literature. Transition metal-catalyzed reactions, such as those employing palladium or nickel, have been developed for the formation of silicon-aryl bonds. rsc.org These methods could potentially be adapted for the synthesis of this compound.

For instance, a catalytic approach could involve the reaction of a hydrosilane (containing Si-H bonds) with a halothiophene in the presence of a suitable transition metal catalyst. This would be a more atom-economical approach compared to the stoichiometric use of organometallic reagents. Another possibility is the direct C-H activation and silylation of thiophene, which would represent a highly efficient and "green" synthetic route, though this remains a challenging area of research for achieving exhaustive substitution.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this could involve several considerations:

Solvent Choice: Traditional syntheses often employ ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The exploration of more environmentally benign solvents would be a key green improvement.

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. nih.govresearchgate.net

Atom Economy: As mentioned, catalytic C-H activation approaches would offer the highest atom economy by avoiding the formation of stoichiometric amounts of salt byproducts (e.g., LiCl or MgCl₂).

Waste Reduction: Minimizing the generation of waste products is a central tenet of green chemistry. This includes not only the byproducts of the reaction itself but also waste generated during purification steps.

While specific green synthetic routes for this compound are not yet established, the broader trends in organic synthesis suggest that future methodologies will increasingly incorporate these principles.

Precursor Design and Optimization in this compound Synthesis

The successful synthesis of this compound is highly dependent on the careful selection and preparation of its precursors.

Silicon Precursor: The most common silicon precursor is tetrachlorosilane (SiCl₄) due to its reactivity and commercial availability. smolecule.comlookchem.com Tetraalkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS), can also be used, particularly when milder reaction conditions are desired or when the presence of chloride ions is problematic. nih.govorganic-chemistry.org However, the reactivity of tetraalkoxysilanes is generally lower than that of tetrachlorosilane.

Thiophene Precursor: The choice of the thiophene precursor is critical for generating the necessary organometallic nucleophile.

2-Bromothiophene is a common starting material for the preparation of both 2-lithiothiophene (via lithium-halogen exchange) and 2-thienylmagnesium bromide (via Grignard formation). nih.govgoogle.com

Thiophene itself can be directly metalated at the 2-position using a strong base like n-butyllithium. This is a direct and atom-economical way to generate 2-lithiothiophene.

The optimization of the synthesis involves careful control of reaction parameters such as temperature, solvent, and the rate of addition of reagents to avoid the formation of partially substituted silanes (e.g., trichloro(2-thienyl)silane) and other byproducts. nih.govresearchgate.net

Below is a table summarizing the key precursors and their roles:

PrecursorRoleCommon Starting Material(s)
Silicon ElectrophileCentral silicon atom sourceTetrachlorosilane (SiCl₄)
Thiophene NucleophileProvides the thiophene moieties2-Bromothiophene, Thiophene

Reaction Mechanism Elucidation in this compound Formation

The reaction mechanism for the formation of this compound from tetrachlorosilane and a 2-thienyl organometallic reagent proceeds through a series of nucleophilic substitution reactions at the silicon center.

When using 2-lithiothiophene, the mechanism involves the stepwise replacement of the four chlorine atoms on the silicon atom by the 2-thienyl carbanion. Each step is a nucleophilic attack by the highly polarized carbon-lithium bond of the 2-lithiothiophene on the electrophilic silicon atom of the chlorosilane, with the concurrent departure of a chloride ion.

The reaction proceeds through the following intermediates:

Trichloro(2-thienyl)silane: (C₄H₃S)Li + SiCl₄ → (C₄H₃S)SiCl₃ + LiCl

Dichloro-di(2-thienyl)silane: (C₄H₃S)Li + (C₄H₃S)SiCl₃ → (C₄H₃S)₂SiCl₂ + LiCl

Chloro-tri(2-thienyl)silane: (C₄H₃S)Li + (C₄H₃S)₂SiCl₂ → (C₄H₃S)₃SiCl + LiCl

This compound: (C₄H₃S)Li + (C₄H₃S)₃SiCl → (C₄H₃S)₄Si + LiCl

The reaction with a Grignard reagent follows a similar stepwise pathway. The reactivity of the Si-Cl bond generally decreases as more electron-donating thienyl groups are added to the silicon atom. To ensure the reaction goes to completion and to obtain a good yield of the fully substituted product, a stoichiometric amount (or a slight excess) of the organometallic reagent is typically used. The reaction is usually carried out at low temperatures to control the reactivity and minimize side reactions. nih.govresearchgate.net

Advanced Theoretical and Computational Investigations of Tetrathiophen 2 Ylsilane

Quantum Chemical Studies on Molecular Architecture

Quantum chemical studies are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule, its bond lengths, bond angles, and dihedral angles. rsc.org For tetrathiophen-2-ylsilane, such studies would provide a foundational understanding of its steric and electronic properties.

Detailed quantum chemical calculations would likely reveal the optimized geometry of the molecule, indicating the spatial orientation of the four thiophene (B33073) rings relative to the central silicon atom. This would involve determining whether the rings are coplanar or twisted, a factor that significantly influences the electronic conjugation and, consequently, the material's properties.

Table 1: Hypothetical Geometrical Parameters of this compound from Quantum Chemical Calculations

ParameterPredicted Value RangeSignificance
Si-C Bond Length1.85 - 1.95 ÅIndicates the strength and nature of the silicon-carbon bond.
C-S Bond Length (Thiophene)1.70 - 1.75 ÅReflects the aromaticity of the thiophene rings.
Thiophene Ring Torsion Angle20 - 40°Determines the degree of π-orbital overlap between adjacent rings.
C-Si-C Bond Angle105 - 115°Defines the overall tetrahedral or distorted geometry around the silicon center.

This table presents hypothetical data that would be the target of future quantum chemical studies, as specific experimental or calculated values for this compound are not currently published.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govwikipedia.orgscispace.com Applying DFT to this compound would offer profound insights into its electronic properties, which are crucial for its potential use in organic electronics. diva-portal.orgresearchgate.netchalmers.seoes-net.de

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value RangeImplication for Electronic Applications
HOMO Energy Level-5.0 to -5.5 eVInfluences the material's ability to donate electrons (p-type behavior).
LUMO Energy Level-2.0 to -2.5 eVAffects the material's ability to accept electrons (n-type behavior).
HOMO-LUMO Gap2.5 to 3.5 eVDetermines the material's optical absorption and electronic conductivity.
Ionization Potential5.5 to 6.0 eVRelates to the energy required to remove an electron.
Electron Affinity1.5 to 2.0 eVRelates to the energy released upon adding an electron.

This table contains projected values based on typical ranges for similar organic semiconductor materials. Dedicated DFT studies on this compound are required to establish precise figures.

Ab Initio Methods for Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for understanding reaction mechanisms. numberanalytics.comnumberanalytics.com For this compound, these methods could be employed to study its polymerization process, a key step in forming conductive polythiophene. buffalo.educhemrxiv.orgresearchgate.net

Such calculations could map out the potential energy surface for the electropolymerization reaction, identifying transition states and reaction intermediates. This would clarify the step-by-step process of how individual this compound molecules link together to form a polymer chain, providing a theoretical basis for optimizing reaction conditions to achieve higher conductivity and better material properties.

Molecular Modeling and Simulation of Intramolecular Dynamics

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the movement of atoms and molecules over time. nih.govspringer.com For this compound, MD simulations could reveal the dynamics of the thiophene rings, such as their rotational barriers and conformational flexibility.

Understanding these intramolecular motions is crucial as they can impact the packing of molecules in a solid-state film and the efficiency of charge transport between molecules. The simulations could provide insights into how the molecule's shape fluctuates under different conditions, which is essential for designing materials with stable and predictable performance.

Computational Exploration of Electronic and Charge Transfer Pathways

Computational methods can be used to explore the pathways for electron and charge transfer within and between molecules. rsc.orgnih.govhku.hk In the context of this compound, this would involve calculating the electronic coupling between adjacent molecules in a crystal lattice or an amorphous film.

These calculations are critical for predicting the charge mobility of the material, a key parameter for its application in transistors and solar cells. By understanding the preferred pathways for charge to hop from one molecule to the next, researchers can design molecular arrangements that facilitate efficient charge transport.

Computational Analysis of Molecular Orbitals and Energy Landscapes

A detailed computational analysis of the molecular orbitals of this compound would provide a visual and quantitative understanding of its electronic structure. mdpi.commdpi.comresearchgate.netnih.govimist.ma This includes mapping the spatial distribution of the HOMO and LUMO, which would show where electrons are most likely to be donated or accepted.

Furthermore, computational analysis of the energy landscape could identify different stable and metastable conformations of the molecule and the energy barriers between them. This information is important for understanding the material's morphology and its stability over time.

Applications and Functionalization Strategies in Advanced Materials Science

Integration of Tetrathiophen-2-ylsilane in Organic Electronic Materials

The convergence of silicon chemistry and conjugated organic systems has paved the way for new classes of materials. semanticscholar.org this compound is a prototypical example, merging the well-established semiconducting properties of oligothiophenes with the structural and thermal benefits conferred by a central silicon atom. semanticscholar.orgrsc.org This integration is pivotal for the development of next-generation organic electronic devices.

Thiophene-based conjugated molecules and polymers are among the most extensively studied organic semiconductors, primarily for their function as hole-transporting (p-type) materials. rsc.orgamazonaws.com this compound contributes to this field by serving as a well-defined, monodisperse molecular unit. rsc.org Unlike their linear polymer counterparts, which often suffer from polydispersity and batch-to-batch variations, small molecules like this compound offer high purity and synthetic reproducibility. nankai.edu.cn

The central sp3-hybridized silicon atom locks the four thiophene (B33073) arms in a non-coplanar, tetrahedral arrangement. This three-dimensional structure is a key feature, as it can influence the solid-state packing of the material. While linear conjugated systems often pack in a lamellar fashion, leading to anisotropic charge transport, the star-shaped geometry of this compound can facilitate more isotropic, three-dimensional charge transport pathways. This is crucial for optimizing the performance of devices like Organic Field-Effect Transistors (OFETs), where efficient charge mobility through the active layer is paramount. researchgate.netaps.org The development of OFETs has seen spectacular improvements, and the design of new processable small molecules is a key focus of current research. researchgate.netrsc.org

The electronic properties of such molecules can be predicted and analyzed using computational methods like Density Functional Theory (DFT), which helps in determining parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. co-ac.comrsc.org These properties are critical for designing effective semiconductors.

Table 1: Representative Electronic Properties of Star-Shaped Thiophene-Based Organic Semiconductors. The data is derived from analogous systems to illustrate typical values.
Compound ClassHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Ref.
Asymmetric D-π-A Thiophene System-5.51-3.482.03 mdpi.com
Dithieno[3,2-b:2',3'-d]thiophene (DDT) Core-5.66-2.952.71 mdpi.com
Tetra(2-thienyl)ethylene (TTE) DerivativeData focused on electrochemical rationalization of redox centers researchgate.net

Organic photovoltaic (OPV) devices, or solar cells, rely on the interplay between an electron donor and an electron acceptor material to convert light into electricity. co-ac.commdpi.com Thiophene-based oligomers and polymers are widely used as electron donor materials due to their strong light absorption and excellent charge-transport characteristics. rsc.orgrsc.org

This compound can function as a core for creating larger, star-shaped donor molecules. The four thiophene units provide multiple sites for extending the π-conjugation or attaching other functional groups. This structural motif is advantageous for several reasons:

Light Harvesting: The multiple chromophores (thiophene units) can lead to high molar absorptivity.

Energy Level Tuning: The HOMO and LUMO energy levels can be tailored through functionalization to achieve a high open-circuit voltage (Voc) when paired with a suitable acceptor like a fullerene derivative (e.g., PCBM). co-ac.commdpi.com

Morphology Control: The 3D shape can prevent large-scale phase separation in bulk-heterojunction (BHJ) blends, leading to a more optimal and stable morphology for efficient exciton (B1674681) dissociation and charge transport.

While single-material organic solar cells are an emerging area, the predominant high-efficiency architecture involves a blend of two components. nih.gov The design of novel donor materials is critical, and recent advances have pushed power conversion efficiencies (PCEs) of polythiophene-based solar cells to over 17%. rsc.org Star-shaped oligomers based on thiophene are seen as promising candidates to combine the processing advantages of small molecules with the performance of polymers. rsc.org

Development of Novel Materials via this compound Incorporation

The true strength of this compound lies in its role as a versatile building block, or synthon, for constructing more complex and functional materials. semanticscholar.orgrsc.org Its defined geometry and multiple reactive sites allow for the systematic design of novel materials with properties tailored for specific needs.

Function-oriented molecular design is a cornerstone of modern materials chemistry. mdpi.com this compound is an ideal platform for this approach. The hydrogen atoms at the 5-position of each of the four thiophene rings are susceptible to electrophilic substitution, most notably bromination. This tetra-brominated derivative becomes a key intermediate for a variety of cross-coupling reactions (e.g., Suzuki, Stille), allowing for the attachment of a wide range of functional groups.

This functionalization can be used to systematically tune key properties:

Solubility: Attaching long alkyl chains can enhance solubility in common organic solvents, enabling solution-based processing for large-area, low-cost device fabrication. rsc.org

Electronic Properties: Adding electron-donating or electron-withdrawing groups can precisely adjust the HOMO and LUMO energy levels to optimize performance in a specific device architecture. mdpi.commdpi.com

Solid-State Organization: The nature of the peripheral groups can direct the intermolecular interactions (e.g., π-π stacking), influencing the thin-film morphology and, consequently, the charge transport properties. rsc.org

This strategy of tuning properties through peripheral functionalization is a well-established concept in the design of advanced organic semiconductors. mdpi.com

This compound can be used as a tetra-functional monomer to create highly branched, three-dimensional polymers and dendrimers. rsc.orgmdpi.com Dendrimers are perfectly branched, tree-like macromolecules with a defined structure, size, and molecular weight. amazonaws.com

When used as a central core, this compound can initiate the growth of star-shaped polymers or dendrons. This "divergent" synthesis approach allows for the creation of macromolecules with a high density of functional groups at their periphery. amazonaws.com These structures are fundamentally different from their linear analogues and offer unique properties:

They can combine the advantages of small molecules (well-defined structure) and polymers (good film-forming properties). nankai.edu.cn

The hyperbranched structure can create intramolecular energy or charge transfer pathways, funneling energy absorbed by the peripheral groups to the core, a concept utilized in light-harvesting systems for OLEDs. nankai.edu.cn

The globular shape and high number of end-groups can be used to control solubility and processing characteristics. mdpi.com

The synthesis of such complex architectures is a significant area of polymer science, aiming to create materials with precisely controlled nanostructures. nih.gov

Advanced Concepts in Materials Design Utilizing this compound

The use of this compound embodies an advanced design concept in materials science: the strategic shift from one-dimensional (linear) and two-dimensional (planar) π-conjugated systems to well-defined three-dimensional molecular architectures. This move to 3D is critical for overcoming some of the persistent challenges in organic electronics.

The star-shaped geometry is a key enabler of this concept. By providing a rigid, tetrahedral scaffold, the silicon core imposes a 3D structure on the conjugated thiophene arms. This has profound implications for material properties:

Isotropic Properties: It promotes more uniform, direction-independent (isotropic) charge transport, which can be beneficial in thin-film devices where the orientation of linear polymer chains can be difficult to control.

Supramolecular Assembly: The defined 3D shape can be used to program the self-assembly of molecules into highly ordered, crystalline structures, which is crucial for achieving high charge carrier mobility. rsc.org

Host-Guest Chemistry: The unique shape and potential for a central cavity make star-shaped molecules interesting candidates for host-guest chemistry and the development of new sensor materials. rsc.org

In essence, this compound is not just a single molecule but a design element that allows chemists to build complexity and function into materials from the bottom up. It represents a move towards rational, "by-design" synthesis of materials where the final properties are encoded in the molecular structure itself. frontiersin.org

Combinatorial Materials Science Approaches

Combinatorial materials science is a powerful methodology for accelerating the discovery and optimization of new materials. aip.orgacs.org The core principle involves the rapid, parallel synthesis of a large number of distinct but structurally related compounds, known as a library. accessscience.comnih.gov These libraries are then subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired property, such as high charge carrier mobility or specific optical characteristics. accessscience.com

Several combinatorial techniques are applicable for exploring the potential of this compound derivatives:

Parallel Synthesis: This method involves synthesizing multiple compounds simultaneously in separate reaction vessels, often using automated robotic systems and microtiter plates. wikipedia.org For this compound, a library could be generated by reacting a core precursor, such as tetrachlorosilane (B154696), with a variety of functionalized 2-lithiothiophenes. This would produce an array of this compound derivatives, each with different substituents on the thiophene rings, allowing for systematic investigation of structure-property relationships.

Split-and-Pool Synthesis: This technique allows for the exponential growth of a compound library. wikipedia.org While more commonly used for peptides and oligomers on solid supports, its principles can be adapted. wikipedia.orgnih.gov One could envision a step-wise assembly on a central silicon core where, at each step, the batch is split, reacted with a different thiophene building block, and then pooled again. This would generate a vast number of related molecules in a single synthetic campaign.

The application of these methods to this compound would enable the rapid exploration of how different functional groups on the thiophene rings or the silicon core influence key parameters for electronic devices, such as solubility, thermal stability, molecular packing, and electronic energy levels.

Rational Design Principles for Performance Enhancement

Rational design focuses on establishing clear structure-property relationships to purposefully engineer molecules with enhanced performance. unc.edu For organic semiconductors, the goal is to control the electronic and physical properties through precise molecular architecture. researchgate.netrsc.org Oligothiophenes, in particular, serve as an excellent platform for this approach as they are well-defined materials that can be readily modified. researchgate.net

Key design principles relevant to this compound include:

Tuning Energy Levels: The performance of electronic devices like organic field-effect transistors (OFETs) and organic solar cells depends critically on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Incorporating electron-withdrawing groups (e.g., fluorine, imide) or electron-donating groups onto the thiophene rings of this compound can systematically lower or raise these energy levels. acs.orgnih.gov This tuning is essential for optimizing charge injection from electrodes and controlling the open-circuit voltage in solar cells.

Controlling Molecular Architecture and Processability: The three-dimensional, star-shaped structure of this compound is itself a design choice. Compared to linear oligomers, star-shaped molecules with a central core can exhibit improved solution processability and different film-forming properties. acs.org Research on star-shaped oligothiophenes with a carbosilane core has shown that such architectures can lead to smooth thin films and favorable molecular organization (e.g., nanowires), which are beneficial for charge transport. acs.org The silicon center in this compound provides a scaffold for creating a well-defined, non-linear molecular shape.

Enhancing Intermolecular Interactions: Efficient charge transport in solid-state devices requires significant overlap of molecular orbitals between adjacent molecules. This is often achieved by promoting planar molecular structures and close π-π stacking. nih.gov While the sp3-hybridized silicon atom in this compound disrupts full planarity, the four thiophene arms can still engage in intermolecular stacking. The design can be further refined by introducing functional groups that encourage specific packing motifs. Studies on silicon-bridged oligothiophenes have demonstrated that the nature of the silicon bridge and the length of the thiophene chains directly influence FET mobility. researchgate.net

The table below presents research findings on related thienyl-silane compounds, illustrating how molecular design impacts device performance.

Compound/MaterialDevice TypeMobility (cm²/Vs)On/Off RatioSource(s)
Bis(ethylquinquethienyl)dibutylsilaneOFET2.2 x 10⁻²10⁵ researchgate.net
Star-shaped quaterthiophene with carbosilane coreOFET~ 10⁻²10⁶ acs.org
Chloro[11-(5''''-ethyl-quinquethiophene-5-yl)undecyl]dimethylsilane (Monolayer)OFET10⁻³ – 10⁻⁴10⁶ aip.org

This table showcases performance metrics for organic field-effect transistors (OFETs) using molecules structurally related to this compound, highlighting the potential of this class of materials.

This compound as a Precursor in Advanced Materials Synthesis

A precursor is a compound that participates in a chemical reaction that produces another compound, often a polymer or a complex material structure. researchgate.net Organofunctional silanes are exceptionally versatile precursors because they can bridge the gap between inorganic and organic materials. ipsonline.in They possess reactive groups that can bond with inorganic surfaces (like silica (B1680970) or metals) and other groups that can react with organic resins or monomers. ipsonline.in

This compound is an ideal candidate as a precursor for several types of advanced materials:

Semiconducting Polymers: Oligothiophenes are fundamental building blocks for some of the most successful semiconducting polymers. researchgate.netrsc.org this compound can be envisioned as a tetra-functional monomer. Through polymerization reactions involving the terminal positions of the thiophene rings, it could form a cross-linked polymer network. Such a network would benefit from the inherent charge-transport properties of the thiophene units and the structural stability provided by the silicon core, potentially leading to materials with high charge mobility and environmental robustness.

Hybrid Organic-Inorganic Materials: The silane (B1218182) core of the molecule offers a direct route for integration into inorganic networks. Silanes can undergo hydrolysis and condensation to form polysiloxane (silicone) structures. ipsonline.in By co-polymerizing this compound with other silicon-containing precursors, it is possible to create hybrid materials where semiconducting oligothiophene units are covalently embedded within a stable, flexible, and transparent silica or silicone matrix.

Surface Modification: Silane coupling agents are widely used to modify the surface properties of materials. ipsonline.in this compound could be used to functionalize the surface of inorganic substrates like silicon dioxide (SiO₂) or glass. This would render the surface coated with thiophene units, which could act as a seeding layer to influence the growth and orientation of a subsequently deposited organic semiconductor film, thereby improving device performance. This technique has been demonstrated with other functional silanes in the fabrication of monolayer OFETs. aip.org

Porous Carbons: Pyrolysis (thermal decomposition in an inert atmosphere) of well-defined silicon-containing organic precursors can lead to advanced materials like silicon-doped carbons. Using this compound as a precursor in such a process could yield a novel porous material containing silicon, carbon, and sulfur, with potentially interesting catalytic or energy storage properties.

The versatility of the this compound structure, combining a stable inorganic core with electronically active organic arms, makes it a promising precursor for a diverse range of functional materials synthesized through polymerization, surface modification, or thermal conversion.

Structure Function Relationships and Molecular Design Principles

Correlating Molecular Architecture with Targeted Material Behavior

The precise spatial arrangement of the thiophene (B33073) rings around the central silicon atom in tetrathiophen-2-ylsilane is a primary determinant of its bulk electronic and physical properties. The linkage of the thiophene units at their 2-position creates a specific three-dimensional structure that influences molecular packing, which in turn is critical for efficient charge transport in solid-state devices.

A comparative analysis with its isomer, tetrakis(3-thienyl)silane, where the thiophene rings are connected at the 3-position, reveals significant differences in physicochemical behavior despite their identical chemical formula. These differences highlight the profound impact of molecular architecture. For instance, tetrakis(2-thienyl)silane exhibits a markedly lower melting point compared to its 3-thienyl counterpart, indicating weaker intermolecular forces in the solid state. This variation in melting point and other properties like solubility can be directly attributed to the distinct molecular shapes and the resulting possibilities for intermolecular interactions.

CompoundMelting Point (°C)Enthalpy of Fusion (kJ mol⁻¹)Solubility
tetrakis(2-thienyl)silane131.527.0Higher
tetrakis(3-thienyl)silane221.229.1Lower
This interactive table provides a comparison of the physicochemical properties of tetrakis(2-thienyl)silane and its 3-thienyl isomer.

This data underscores how a subtle change in the connectivity of the thiophene rings leads to vastly different bulk properties. The architecture of this compound, with its specific bond angles and torsional freedom of the thiophene units, dictates how the molecules arrange themselves in a crystalline or amorphous solid, which is a critical factor for the performance of organic electronic devices.

Influence of Substituent Effects on System Performance

The electronic properties of this compound can be finely tuned by the introduction of various substituent groups on the thiophene rings. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), each imparting distinct modifications to the molecule's electronic structure and, consequently, its performance in a device.

Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the π-conjugated system. This generally leads to a raising of the highest occupied molecular orbital (HOMO) energy level. A higher HOMO level can facilitate more efficient hole injection from the electrode in an OFET, potentially improving device performance.

Conversely, electron-withdrawing groups, like nitro or cyano groups, pull electron density away from the thiophene rings. This has the effect of lowering the lowest unoccupied molecular orbital (LUMO) energy level. A lower LUMO level is advantageous for electron injection and transport, making such derivatives suitable for n-type semiconductor applications.

The strategic placement of these substituents can therefore be used to modulate the HOMO-LUMO energy gap, which is a key parameter determining the optical and electronic properties of the material. A smaller HOMO-LUMO gap can lead to a red-shift in the material's absorption spectrum, a desirable characteristic for organic photovoltaic applications aiming to capture a broader range of the solar spectrum.

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyImpact on HOMO-LUMO GapPotential Application
Electron-Donating Group (EDG)IncreasesMinor IncreaseDecreasesp-type semiconductors
Electron-Withdrawing Group (EWG)Minor DecreaseDecreasesDecreasesn-type semiconductors
This interactive table summarizes the general effects of electron-donating and electron-withdrawing substituents on the electronic properties of conjugated systems like this compound.

Computational studies on related oligothiophenes have shown that while substituents like methyl, amino, or nitro groups significantly alter the electronic properties of monomers and dimers, their influence on the band gap of the corresponding polymers can be less pronounced. However, for discrete molecules like this compound, these effects are critical for tuning the material for specific electronic applications.

Engineering Intermolecular Interactions for Enhanced Material Performance

Beyond the properties of an individual molecule, the performance of an organic electronic material is heavily dependent on the interactions between adjacent molecules in the solid state. The efficiency of charge transport, for example, is dictated by the degree of electronic coupling between neighboring molecules, which is a function of their proximity and relative orientation. In the crystalline form of this compound and its derivatives, several types of non-covalent interactions are at play.

Detailed investigations into the crystal structure of thienylsilanes have revealed a variety of intermolecular forces, including C−H···C(π), S···C(π), and S···S interactions. The strength and prevalence of these interactions are highly sensitive to the molecular structure. For instance, the different positioning of the sulfur atom in tetrakis(2-thienyl)silane versus tetrakis(3-thienyl)silane leads to a different distribution of these intermolecular contacts, contributing to their distinct physicochemical behaviors.

The strength of these interactions follows a general trend, with C(α)−H···C(π) interactions being the strongest, followed by C(β)−H···C(π), S···C(π), and then the weaker S···S interactions. By chemically modifying the this compound core, for example, by introducing functional groups that can form hydrogen bonds or stronger dipole-dipole interactions, it is possible to engineer the supramolecular assembly of the molecules.

This molecular-level engineering can lead to more ordered packing motifs, such as co-facial π-stacking, which is highly desirable for efficient charge transport along the stacking direction. Therefore, a comprehensive understanding and control of these weak intermolecular forces are paramount for designing next-generation organic electronic materials based on the this compound framework with enhanced performance characteristics.

Emerging Research Frontiers and Future Outlook for Tetrathiophen 2 Ylsilane

Interdisciplinary Research Synergies and Collaborative Paradigms

The advancement of materials like tetrathiophen-2-ylsilane is intrinsically linked to the convergence of multiple scientific disciplines. The development and application of this compound necessitate a collaborative approach, bridging the gap between chemistry, physics, materials science, and engineering. ucsb.edu

The synthesis of this compound and its derivatives lies within the domain of organic and organometallic chemistry. ucsb.edu Chemists are focused on developing efficient synthetic routes to create high-purity materials and to modify the molecular structure to fine-tune its electronic properties. This involves exploring various cross-coupling reactions and purification techniques.

Once synthesized, the fundamental photophysical and electronic properties of this compound are investigated by physicists and physical chemists. These studies are crucial for understanding how the molecule absorbs and emits light, transports charge, and interacts with other materials at a molecular level. This knowledge is paramount for designing and optimizing electronic devices.

Materials scientists and engineers then utilize this fundamental understanding to integrate this compound into functional devices. This includes developing processing techniques for creating thin films and fabricating prototypes of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The performance of these devices provides critical feedback that guides further chemical synthesis and optimization. This iterative cycle of design, synthesis, characterization, and device fabrication exemplifies the collaborative paradigm essential for innovation in this field.

Discipline Role in this compound Research
ChemistryDesign and synthesis of the molecule and its derivatives; purification and structural characterization.
PhysicsInvestigation of fundamental electronic and photophysical properties; charge transport studies.
Materials ScienceThin-film fabrication and morphological studies; integration into device architectures.
EngineeringDevice design, fabrication, and performance testing; optimization of device efficiency and stability.

Addressing Challenges in Advanced Material Development

Despite the promise of this compound, several challenges must be addressed to realize its full potential in advanced material applications. These challenges span from molecular design and synthesis to device fabrication and long-term stability.

A primary challenge lies in controlling the solid-state packing of the molecules. The arrangement of molecules in a thin film significantly influences the material's charge transport properties. nih.gov Achieving the optimal molecular orientation and intermolecular interactions is crucial for high-performance electronic devices. The tetrahedral geometry of this compound, with its four thiophene (B33073) "arms," presents both opportunities and challenges for controlling this packing.

The synthesis of silyl-substituted aromatic compounds can also present difficulties. The steric hindrance from the bulky silyl (B83357) group can impact reaction efficiency, and the electronic effects of the silicon atom can influence the reactivity of the thiophene rings. acs.org Developing robust and scalable synthetic methods is a key hurdle for the widespread availability of this compound for research and commercial applications.

Furthermore, the operational stability of organic electronic devices is a significant concern. Thiophene-based materials can be susceptible to degradation when exposed to oxygen and moisture, leading to a decline in device performance over time. juniperpublishers.com Research efforts are focused on strategies to enhance the environmental stability of this compound, potentially through chemical modification or encapsulation techniques.

Challenge Description
Solid-State PackingControlling the molecular arrangement in thin films to optimize charge transport.
Synthetic ScalabilityDeveloping efficient and scalable synthetic routes to produce high-purity material.
Device StabilityImproving the resistance of the material and devices to environmental degradation from oxygen and moisture.
Structure-Property RelationshipGaining a deeper understanding of how molecular modifications affect electronic properties and device performance. nih.gov

Prospective Roles in Sustainable Chemical Technologies

This compound and related thiophene-based materials are poised to play a significant role in the development of sustainable chemical technologies. Their potential applications in organic electronics align with the growing demand for energy-efficient and environmentally friendly solutions.

One of the most promising areas is in the field of organic photovoltaics (OPVs). nih.govresearchgate.net Thiophene-based polymers and small molecules are extensively studied for their use as the active layer in solar cells. researchgate.net These materials offer the potential for low-cost, flexible, and lightweight solar panels that can be manufactured using energy-efficient printing techniques. This compound, as a well-defined molecular semiconductor, could serve as a model compound for understanding fundamental charge generation and transport processes in OPVs or as a component in novel solar cell architectures.

In the realm of solid-state lighting, organic light-emitting diodes (OLEDs) offer significant energy savings compared to traditional incandescent and fluorescent lighting. Thiophene-containing materials are used in the emissive and charge-transporting layers of OLEDs. nih.govbeilstein-journals.org The unique electronic structure of this compound could be harnessed to develop new materials for highly efficient and long-lasting OLEDs, contributing to reduced energy consumption for lighting.

Beyond energy applications, thiophene-based materials are also being explored for use in sensors and bioelectronics. researchgate.netresearchgate.net The sensitivity of their electronic properties to their chemical environment makes them suitable for detecting a variety of analytes. The functionalization of the thiophene units in this compound could lead to the development of highly selective and sensitive chemical sensors for environmental monitoring or medical diagnostics.

Sustainable Technology Potential Role of this compound
Organic Photovoltaics (OPVs)Component in the active layer for solar energy conversion.
Organic Light-Emitting Diodes (OLEDs)Material for emissive or charge-transporting layers in energy-efficient lighting.
SensorsFunctionalized derivatives for the detection of chemical and biological analytes.
BioelectronicsInterface with biological systems for diagnostic and therapeutic applications.

Q & A

What are the critical experimental parameters for synthesizing Tetrathiophen-2-ylsilane, and how can reproducibility be ensured?

Basic Research Question
The synthesis of this compound typically involves silane-thiophene coupling reactions, such as hydrosilylation or palladium-catalyzed cross-coupling. Key parameters include reaction temperature (e.g., controlled heating under inert atmosphere), stoichiometric ratios of silane to thiophene derivatives, and catalyst loading (e.g., Pt-based catalysts for hydrosilylation). Reproducibility requires meticulous documentation of purification steps (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, elemental analysis). For new compounds, full spectral datasets must be provided, while known compounds require literature citations for identity confirmation .

Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying molecular structure, with ²⁹Si NMR particularly useful for confirming silicon-thiophene bonding. X-ray crystallography provides definitive evidence of molecular geometry and bond lengths. Additional methods include Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For novel compounds, elemental analysis (C, H, S, Si) is mandatory to confirm purity (>95%) .

How do computational models predict the electronic properties of this compound, and what discrepancies arise between theoretical and experimental data?

Advanced Research Question
Density Functional Theory (DFT) simulations are commonly used to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer properties. Discrepancies often stem from approximations in solvation models or basis sets, which may overlook intermolecular interactions (e.g., π-stacking in the solid state). Experimental UV-Vis and cyclic voltammetry data should be cross-referenced with computational results to validate accuracy. For robust analysis, researchers should report deviations in bond angles (≥2°) or orbital energies (≥0.3 eV) and refine models using empirical corrections .

What methodologies are recommended for analyzing the thermal stability of this compound under varying environmental conditions?

Advanced Research Question
Thermogravimetric Analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres quantifies decomposition temperatures and byproduct formation. Differential Scanning Calorimetry (DSC) identifies phase transitions or exothermic degradation. For air-sensitive compounds, glovebox techniques and hermetic sealing of samples are essential. Contradictory literature data often arise from variations in sample purity or heating rates; thus, protocols must specify these parameters and include control experiments with reference compounds .

How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Contradictions may arise from solvent polarity effects (e.g., THF vs. DMF), catalyst selection (e.g., Pd vs. Ni), or trace moisture content. Systematic studies should:

  • Compare reaction yields and kinetics under controlled conditions.
  • Use in-situ monitoring (e.g., Raman spectroscopy) to detect intermediate species.
  • Validate results with multiple characterization techniques (e.g., GC-MS for byproduct identification).
    Literature reviews must critically assess experimental sections for omitted details (e.g., degassing procedures) that impact reproducibility .

What strategies are effective for optimizing the solubility of this compound in organic semiconductor applications?

Advanced Research Question
Functionalization of the thiophene rings (e.g., alkyl chain substitution) or silane backbone modification (e.g., aryl vs. alkyl groups) enhances solubility in nonpolar solvents (toluene, hexane). Solubility parameters (Hansen solubility coefficients) should be calculated and validated through UV-Vis titration. Conflicting data in literature often reflect unaccounted-for crystallinity differences; X-ray diffraction and Dynamic Light Scattering (DLS) can clarify amorphous vs. crystalline phase contributions .

How should researchers design experiments to assess the environmental impact of this compound degradation products?

Advanced Research Question
Design accelerated degradation studies using simulated environmental conditions (UV exposure, aqueous hydrolysis) followed by LC-MS/MS analysis of breakdown products. Ecotoxicity assays (e.g., Daphnia magna mortality tests) quantify ecological risks. Methodological rigor requires adherence to ISO/ASTM standards for degradation testing and inclusion of positive/negative controls (e.g., known persistent vs. biodegradable compounds) .

What are the best practices for documenting and archiving synthetic procedures and characterization data for this compound?

Basic Research Question
Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Publish full experimental details in main text or supplementary materials, including reaction scales, purification yields, and instrument calibration data.
  • Deposit raw spectral data (NMR, FTIR) in public repositories (e.g., Zenodo) with DOI links.
  • For known compounds, cite prior literature but include at least one characterization method (e.g., melting point comparison) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrathiophen-2-ylsilane
Reactant of Route 2
Tetrathiophen-2-ylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.